6-Bromo-2-chloro-3-ethoxybenzaldehyde
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Overview
Description
6-Bromo-2-chloro-3-ethoxybenzaldehyde is an organic compound with the molecular formula C9H8BrClO2. It is a derivative of benzaldehyde, featuring bromine, chlorine, and ethoxy functional groups. This compound is of interest in various fields of chemical research and industry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chloro-3-ethoxybenzaldehyde typically involves the bromination and chlorination of 3-ethoxybenzaldehyde. The process can be summarized as follows:
Bromination: 3-Ethoxybenzaldehyde is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 6-position.
Chlorination: The brominated intermediate is then subjected to chlorination using a chlorinating agent like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 2-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-chloro-3-ethoxybenzaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents (e.g., methanol or dimethyl sulfoxide) under reflux conditions.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Substituted benzaldehyde derivatives.
Oxidation: 6-Bromo-2-chloro-3-ethoxybenzoic acid.
Reduction: 6-Bromo-2-chloro-3-ethoxybenzyl alcohol.
Scientific Research Applications
6-Bromo-2-chloro-3-ethoxybenzaldehyde is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Potential precursor for the development of novel therapeutic agents.
Material Science: Used in the synthesis of functional materials with specific electronic or optical properties.
Chemical Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 6-Bromo-2-chloro-3-ethoxybenzaldehyde depends on its specific application. In organic synthesis, it acts as an electrophilic reagent due to the presence of the aldehyde group, which can undergo nucleophilic addition reactions. In pharmaceutical research, its mechanism of action would be determined by the molecular targets it interacts with, such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-chlorobenzaldehyde: Lacks the ethoxy group, making it less versatile in certain synthetic applications.
2-Chloro-3-ethoxybenzaldehyde: Lacks the bromine atom, which may affect its reactivity and applications.
6-Bromo-3-ethoxybenzaldehyde:
Uniqueness
6-Bromo-2-chloro-3-ethoxybenzaldehyde is unique due to the presence of both bromine and chlorine atoms, as well as the ethoxy group. This combination of functional groups provides a distinct reactivity profile, making it valuable in various synthetic and research applications.
Properties
IUPAC Name |
6-bromo-2-chloro-3-ethoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-2-13-8-4-3-7(10)6(5-12)9(8)11/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBLOBMDXDHVCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)Br)C=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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